

PND-1186: A Technical Guide to a Potent Focal Adhesion Kinase Inhibitor

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An In-depth Overview for Researchers and Drug Development Professionals

Introduction

PND-1186, also known as VS-4718, is a potent, selective, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a critical role in cellular processes such as growth, survival, and migration by associating with integrins.[1][4][5] Elevated expression and phosphorylation of FAK are linked to tumor progression, making it a key target for anti-cancer therapies.[1][6] **PND-1186** was identified through high-throughput kinase activity screening and subsequent medicinal chemistry efforts. [7] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **PND-1186**.

Quantitative Data Summary

The following tables summarize the key quantitative data for **PND-1186**, detailing its inhibitory activity and pharmacokinetic parameters from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of PND-1186



Parameter	Value	Cell Line/System	Method	Reference
IC50 (recombinant FAK)	1.5 nM	In vitro kinase assay	Not Specified	[1][2][8]
IC50 (cellular FAK inhibition)	~100 nM	Breast Carcinoma Cells	Anti-phospho- specific immunoblotting to FAK Tyr-397	[1][2][4][8]

Table 2: In Vivo Efficacy and Dosing of PND-1186 in Murine Models

Animal Model	Dosing Regimen	Administration Route	Key Findings	Reference
4T1 Breast Carcinoma (subcutaneous)	30 mg/kg or 100 mg/kg, twice daily for 5 days	Subcutaneous (s.c.)	100 mg/kg significantly reduced final tumor weight.[2]	[2][7]
4T1 Breast Carcinoma (orthotopic)	150 mg/kg, twice daily	Oral (p.o.)	Significantly inhibited tumor growth and spontaneous lung metastasis. [9][10]	[9][10]
MDA-MB-231 Breast Carcinoma	0.5 mg/ml in drinking water	Oral (ad libitum)	Prevented tumor growth and metastasis.[9] [11]	[9][11]
ID8 Ovarian Carcinoma	0.5 mg/ml in drinking water	Oral (ad libitum)	Inhibited ascites- and peritoneal membrane- associated tumor growth.[1][7]	[1][7]



Table 3: Pharmacokinetic Profile of PND-1186 in Mice

Dose and Route	Cmax (Plasma)	Time to Cmax (Plasma)	Key Observation	Reference
100 mg/kg i.p.	117 μΜ	30 minutes	Inhibited tumor FAK Tyr-397 phosphorylation for 12 hours.[10]	[9][10][12]
150 mg/kg p.o.	Not specified	Not specified	More sustained pharmacokinetic profile compared to intraperitoneal injection.[9][10]	[9][10]

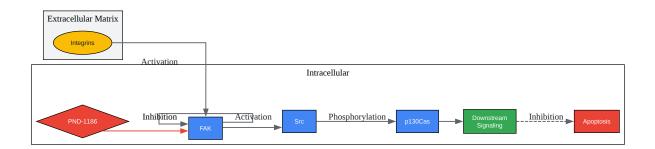
Mechanism of Action and Signaling Pathway

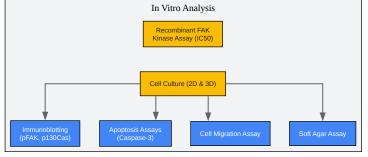
PND-1186 functions as an ATP-competitive inhibitor of the FAK kinase domain.[5] By binding to the ATP-binding pocket, it prevents the autophosphorylation of FAK at tyrosine 397 (Tyr-397), a critical step in FAK activation.[1][7][9] Inhibition of FAK leads to the disruption of downstream signaling pathways that are crucial for tumor cell survival, proliferation, and migration.[5]

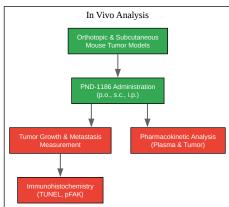
Notably, **PND-1186** selectively induces apoptosis in tumor cells grown in three-dimensional (3D) environments, such as spheroids or in soft agar, but has limited effects on cells grown in traditional two-dimensional (2D) adherent cultures.[1][7][13] This suggests that FAK activity is particularly critical for tumor cell survival in an anchorage-independent manner, a hallmark of metastasis.[1][7] The pro-apoptotic effect of **PND-1186** is mediated through the activation of caspase-3.[1][4]

In 3D culture conditions, **PND-1186** not only inhibits FAK phosphorylation but also blocks the tyrosine phosphorylation of p130Cas, a key downstream effector in the FAK signaling pathway. [1][4][7] However, in adherent cells, **PND-1186** does not affect the tyrosine phosphorylation of c-Src or p130Cas.[1][7][13]









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